molecular formula C14H11FO3 B3359254 2-(Benzyloxy)-5-fluorobenzoic acid CAS No. 847256-14-8

2-(Benzyloxy)-5-fluorobenzoic acid

Cat. No. B3359254
M. Wt: 246.23 g/mol
InChI Key: WODKLCACFQNKBX-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

A solution of lithium hydroxide (71.9 mg, 3.00 mmol) in water (12 ml) was added to a stirred solution of phenylmethyl 5-fluoro-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 19, 336 mg, 1 mmol) in THF (3 ml). The reaction mixture was stirred at room temperature overnight. The THF was removed, the mixture was adjusted to pH 7 with 2N HCl. The mixture was filtered and the residue was dried to yield the title compound as a white solid. 180 mg.
Quantity
71.9 mg
Type
reactant
Reaction Step One
Name
phenylmethyl 5-fluoro-2-[(phenylmethyl)oxy]benzoate
Quantity
336 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[F:3][C:4]1[CH:5]=[CH:6][C:7]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:8]([CH:19]=1)[C:9]([O:11]CC1C=CC=CC=1)=[O:10]>O.C1COCC1>[F:3][C:4]1[CH:5]=[CH:6][C:7]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:8]([CH:19]=1)[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
71.9 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
phenylmethyl 5-fluoro-2-[(phenylmethyl)oxy]benzoate
Quantity
336 mg
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OCC1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was removed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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